molecular formula C11H16O5 B083483 1,2,3,4,5-Pentamethoxybenzene CAS No. 13909-75-6

1,2,3,4,5-Pentamethoxybenzene

Cat. No.: B083483
CAS No.: 13909-75-6
M. Wt: 228.24 g/mol
InChI Key: KRFCEAVXBLUVGC-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentamethoxybenzene is an organic compound with the molecular formula C11H16O5. It is a derivative of benzene where five hydrogen atoms are replaced by methoxy groups (-OCH3). This compound is known for its unique structural properties and is used in various chemical research applications .

Scientific Research Applications

1,2,3,4,5-Pentamethoxybenzene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethoxybenzene can be synthesized through several methods. One common approach involves the methylation of hydroxybenzene derivatives. For instance, starting from 1,2,3,4,5-pentahydroxybenzene, methylation can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentamethoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to corresponding hydroquinones using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethoxybenzene involves its interaction with various molecular targets. The methoxy groups enhance its reactivity and ability to participate in electron transfer reactions. This compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4-Tetramethoxybenzene: Lacks one methoxy group compared to 1,2,3,4,5-Pentamethoxybenzene, resulting in different reactivity and properties.

    1,2,3,5-Tetramethoxybenzene: Another tetramethoxy derivative with distinct substitution patterns.

    1,2,4,5-Tetramethoxybenzene: Differently substituted tetramethoxybenzene with unique chemical behavior.

Uniqueness: this compound is unique due to its fully substituted benzene ring with methoxy groups, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,2,3,4,5-pentamethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFCEAVXBLUVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346798
Record name 1,2,3,4,5-Pentamethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-75-6
Record name 1,2,3,4,5-Pentamethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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